2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride
Overview
Description
“2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 74291-57-9 . It has a molecular weight of 327.71 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves cyclocondensation reactions . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds like 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Trifluoroacetyl chloride, a related compound, reacts with hydrogen fluoride to form an alkanoic acid . This reaction can be used as a substrate for studying the reaction mechanism .Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . It is available in various physical forms such as liquid, semi-solid, solid, or lump .Scientific Research Applications
Applications in Synthesis and Chemical Reactions
Trifluoromethanesulfonyl chloride (CF3SO2Cl), a compound with functional groups similar to the one , is extensively utilized in chemical synthesis for introducing trifluoromethyl groups into molecules. It plays a crucial role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is particularly valued for its reactivity under reductive conditions, enabling electrophilic chlorination and enantioselective chlorination reactions. Such chemical properties make it an indispensable reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals, highlighting its significance in medicinal chemistry and material science (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).
Environmental Impact and Remediation Technologies
Research on per- and polyfluoroalkyl substances (PFASs), which share structural similarities with the compound , underscores their environmental persistence and potential toxicity. Novel fluorinated alternatives to PFASs have been identified, necessitating further toxicological studies to assess their safety and environmental impact. These studies are critical for understanding the fate of such compounds in the environment and their possible bioaccumulation and toxicity in living organisms (Yu Wang et al., 2019).
Innovative Treatment Approaches
The persistence of fluorinated compounds in the environment, including water systems, has led to the exploration of novel treatment technologies. Techniques such as advanced oxidation processes, adsorption, and membrane filtration have been investigated for their effectiveness in removing PFAS compounds from contaminated water sources. These technologies represent a crucial area of research in environmental science, aiming to mitigate the impact of persistent organic pollutants and safeguard water quality (K. Kucharzyk et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-8-6-16(4-3-7(8)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKTLMPVJQPCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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